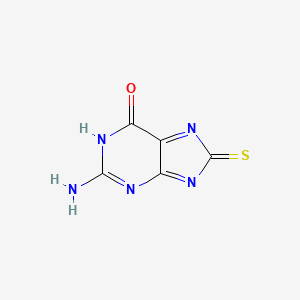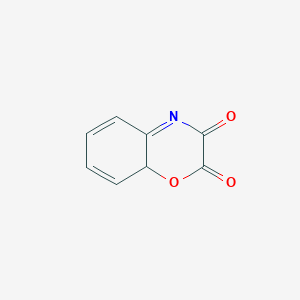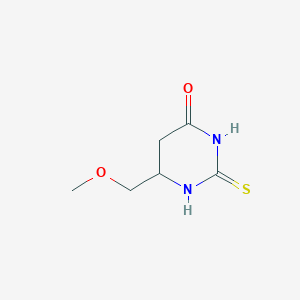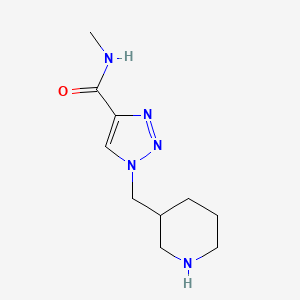
2-Amino-6-hydroxy-8H-purine-8-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-hydroxy-8H-purine-8-thione is a purine derivative with significant biological and chemical properties. This compound is known for its role in various biochemical processes and its potential applications in medicinal chemistry. It is structurally related to other purine compounds, which are essential components of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxy-8H-purine-8-thione typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimercapto-7,9-dihydro-8H-purine-8-thione with appropriate reagents under controlled conditions . The reaction conditions often require specific solvents like dimethylformamide (DMF) and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-hydroxy-8H-purine-8-thione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Common substitution reactions involve replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized purine derivatives.
Applications De Recherche Scientifique
2-Amino-6-hydroxy-8H-purine-8-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and interaction with nucleic acids.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Amino-6-hydroxy-8H-purine-8-thione involves its interaction with specific molecular targets. For instance, it inhibits xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to reduced production of uric acid, making it useful in treating conditions like gout. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the formation of harmful byproducts.
Comparaison Avec Des Composés Similaires
2-Amino-6-hydroxyaminopurine: This compound is a hydroxylated derivative of 2,6-diaminopurine and shares similar biological roles.
6-Mercaptopurine: An analog of hypoxanthine, used as an anticancer drug.
Allopurinol: A well-known xanthine oxidase inhibitor used to treat hyperuricemia.
Uniqueness: 2-Amino-6-hydroxy-8H-purine-8-thione is unique due to its specific inhibitory effects on xanthine oxidase and its potential applications in cancer therapy. Its structural features allow for selective binding to enzyme active sites, distinguishing it from other purine derivatives.
Propriétés
Formule moléculaire |
C5H3N5OS |
|---|---|
Poids moléculaire |
181.18 g/mol |
Nom IUPAC |
2-amino-8-sulfanylidene-1H-purin-6-one |
InChI |
InChI=1S/C5H3N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H3,6,8,9,10,11,12) |
Clé InChI |
VNILSUXEPJFVLA-UHFFFAOYSA-N |
SMILES canonique |
C12=NC(=S)N=C1N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12354336.png)



![3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B12354368.png)
![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12354370.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one](/img/structure/B12354375.png)
![2-[4-(4-ethoxy-6-oxopiperidin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B12354380.png)


![3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one](/img/structure/B12354424.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354425.png)
